The synthesis of NVS-SM2 involves a scalable nine-step process that allows for efficient production. The initial steps focus on constructing the core structure, followed by functionalization to enhance its pharmacological properties. The synthesis employs various organic reactions, including coupling reactions and protective group strategies, to ensure high yield and purity of the final product.
Key technical details include:
The molecular structure of NVS-SM2 is characterized by its unique arrangement that facilitates binding to RNA structures involved in splicing. The compound's chemical formula is C₁₃H₁₅N₃O₃S, and it has a molecular weight of approximately 281.35 g/mol.
NVS-SM2 undergoes several key chemical reactions that are crucial for its activity as a splicing enhancer:
The mechanism of action of NVS-SM2 involves several steps:
Data from various studies indicate that treatment with NVS-SM2 can lead to significant increases in SMN protein levels in cellular models and animal models of SMA .
NVS-SM2 exhibits several notable physical and chemical properties:
The primary scientific application of NVS-SM2 lies in its potential as a therapeutic agent for spinal muscular atrophy. By enhancing SMN2 splicing, it aims to restore adequate levels of SMN protein, thereby mitigating the effects of SMA. Additionally, research into NVS-SM2 has opened new avenues for drug discovery targeting other diseases where splicing modulation could be beneficial.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2